1-Methyl-1H-pyrazole-3,5-dicarbaldehyde
Overview
Description
1-Methyl-1H-pyrazole-3,5-dicarbaldehyde is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its versatility and wide range of applications in various fields, including medicinal chemistry, agriculture, and materials science .
Preparation Methods
The synthesis of 1-Methyl-1H-pyrazole-3,5-dicarbaldehyde typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of methyl hydrazine hydrochloride with suitable aldehydes or ketones, followed by functionalization at the 3 and 5 positions . Industrial production methods often utilize flow chemistry techniques to ensure high yields and purity .
Chemical Reactions Analysis
1-Methyl-1H-pyrazole-3,5-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions typically yield alcohols or amines, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Methyl-1H-pyrazole-3,5-dicarbaldehyde has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Industry: It is used in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism by which 1-Methyl-1H-pyrazole-3,5-dicarbaldehyde exerts its effects involves interactions with various molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to active sites or allosteric sites, thereby modulating enzyme activity. The pathways involved often include key metabolic or signaling pathways, depending on the specific application .
Comparison with Similar Compounds
1-Methyl-1H-pyrazole-3,5-dicarbaldehyde can be compared with other pyrazole derivatives such as:
- 3-Methyl-1H-pyrazole-4-carbaldehyde
- 5-Methyl-1H-pyrazole
- 1-Phenyl-3-methyl-4-pyrazole
These compounds share similar structural features but differ in their functional groups and positions of substitution, which can significantly impact their chemical properties and applications. The uniqueness of this compound lies in its specific substitution pattern, which offers distinct reactivity and potential for diverse applications .
Properties
IUPAC Name |
1-methylpyrazole-3,5-dicarbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-8-6(4-10)2-5(3-9)7-8/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUDDGKTFLHJDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C=O)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50783578 | |
Record name | 1-Methyl-1H-pyrazole-3,5-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50783578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
353245-45-1 | |
Record name | 1-Methyl-1H-pyrazole-3,5-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50783578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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